N'-[1-(4-chloro-3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide
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Overview
Description
- N’-[1-(4-chloro-3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide is a complex organic compound with a unique structure.
- Its chemical formula is C₁₈H₁₆ClN₃O₃, and it contains functional groups such as amide, hydrazide, and pyrrolidinone.
- The compound’s synthesis involves interesting reactions, which we’ll explore further.
Preparation Methods
Synthetic Routes: One synthetic route involves the reaction of 4-chloro-3-methylbenzoyl chloride with 1-(4-chloro-3-methylphenyl)pyrrolidin-2,5-dione in the presence of a base (such as triethylamine) to form the desired compound.
Reaction Conditions: The reaction typically occurs in an organic solvent (e.g., dichloromethane or chloroform) at room temperature.
Industrial Production: While not widely produced industrially, this compound can be synthesized on a laboratory scale.
Chemical Reactions Analysis
Reactivity: N’-[1-(4-chloro-3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide can undergo various reactions
Common Reagents and Conditions: Reagents like hydrazine hydrate, base, and appropriate solvents are used.
Major Products: The hydrazone formed after oxidation or reduction is a significant product.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it an interesting target for synthetic chemists.
Biology: It could serve as a potential bioactive compound due to its diverse reactivity.
Medicine: Research may explore its antibacterial, antifungal, or antitumor properties.
Industry: Limited industrial applications, but its derivatives might find use in specialty chemicals.
Mechanism of Action
- The compound’s mechanism likely involves interactions with cellular targets (enzymes, receptors, etc.).
- Further studies are needed to elucidate specific pathways and molecular targets.
Comparison with Similar Compounds
Similar Compounds: Other hydrazides, pyrrolidinones, and benzohydrazides.
Uniqueness: The combination of the pyrrolidinone and benzohydrazide moieties sets it apart.
Properties
Molecular Formula |
C19H18ClN3O3 |
---|---|
Molecular Weight |
371.8 g/mol |
IUPAC Name |
N'-[1-(4-chloro-3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide |
InChI |
InChI=1S/C19H18ClN3O3/c1-11-3-5-13(6-4-11)18(25)22-21-16-10-17(24)23(19(16)26)14-7-8-15(20)12(2)9-14/h3-9,16,21H,10H2,1-2H3,(H,22,25) |
InChI Key |
BGVCRGSURCCURT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC2CC(=O)N(C2=O)C3=CC(=C(C=C3)Cl)C |
Origin of Product |
United States |
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